2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula . This compound is classified as a cyclopropane derivative, characterized by a cyclopropane ring linked to a carboxylic acid group and a 2,4-dimethylphenyl substituent. Its structure and properties make it of interest in various fields, including organic chemistry and medicinal research.
The synthesis of 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be accomplished through several methods. A common synthetic route involves the cyclopropanation of 2,4-dimethylphenylacetic acid using diazomethane or other carbene precursors. This reaction typically occurs under acidic or basic conditions and often requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
In industrial settings, production may utilize large-scale cyclopropanation reactions optimized for high yield and purity. Purification processes such as recrystallization or chromatography are often employed to isolate the desired compound from byproducts.
The molecular structure of 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid features:
This structure showcases a cyclopropane ring that contributes to its unique chemical properties due to the inherent strain within the ring.
The compound can undergo various chemical reactions typical of carboxylic acids and cyclopropanes:
These reactions are facilitated by the cyclopropane ring's strain energy, which can enhance reactivity under specific conditions.
The reactivity profile of 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is influenced by its functional groups. The carboxylic acid group can participate in acid-base reactions, while the cyclopropane moiety can engage in ring-opening reactions under appropriate conditions.
The mechanism of action for 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid varies based on its application:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
| InChI Key | BDCAWIWSTIEPCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2CC2C(=O)O)C |
These properties indicate that the compound possesses characteristics typical of aromatic compounds and carboxylic acids.
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
This compound's unique structure and properties make it valuable across various scientific disciplines.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: